![molecular formula C23H30N4O2 B6048944 1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6048944.png)
1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide, also known as CPP-115, is a potent GABA aminotransferase inhibitor that has shown promising results in the treatment of various neurological disorders. In
Mecanismo De Acción
1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, 1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide increases the levels of GABA in the brain, which helps to reduce seizures and anxiety.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which helps to reduce seizures and anxiety. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide has been well-tolerated in clinical trials and has not shown any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective GABA aminotransferase inhibitor, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, 1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on 1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide. One potential application is in the treatment of refractory epilepsy, where current treatments are not effective. 1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide may also have potential in the treatment of other neurological disorders such as anxiety and addiction. Further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide and to identify any potential adverse effects.
Métodos De Síntesis
1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 1-(cyclohexylmethyl)piperidine-4-carboxylic acid with 3-(1H-pyrazol-1-yl)benzylamine to form the intermediate 1-(cyclohexylmethyl)-4-[(3-pyrazol-1-ylbenzyl)amino]piperidine-3-carboxylic acid. This intermediate is then converted to 1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide by reacting it with acetic anhydride and triethylamine.
Aplicaciones Científicas De Investigación
1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which helps to reduce seizures and anxiety. 1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-6-oxo-N-[(3-pyrazol-1-ylphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c28-22-11-10-20(17-26(22)16-18-6-2-1-3-7-18)23(29)24-15-19-8-4-9-21(14-19)27-13-5-12-25-27/h4-5,8-9,12-14,18,20H,1-3,6-7,10-11,15-17H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQLEGFRKUTSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCC3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.